2-[Acetyl(methyl)amino]butanoic acid
Description
2-[Acetyl(methyl)amino]butanoic acid is a substituted butanoic acid derivative featuring an acetyl(methyl)amino group at the C2 position. Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 159.18 g/mol. The compound combines a carboxylic acid backbone with a modified amino group, where the nitrogen is acetylated and methylated. This structural modification impacts its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, making it distinct from simpler amino acid analogs.
Properties
CAS No. |
114126-84-0 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-[acetyl(methyl)amino]butanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-4-6(7(10)11)8(3)5(2)9/h6H,4H2,1-3H3,(H,10,11) |
InChI Key |
KEALYGUYGRVYQL-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)N(C)C(=O)C |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)C |
Synonyms |
Butanoic acid, 2-(acetylmethylamino)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Lipophilicity: The acetyl(methyl)amino group in the target compound enhances lipophilicity compared to unmodified amino analogs (e.g., 2-Amino-2-methylbutanoic acid, logP −1.0 to 0.0) but remains less hydrophobic than chromenyl-substituted derivatives (logP >3.0) .
Steric Effects : Bulky substituents, such as the chromenyl groups in and , increase molecular weight (>350 g/mol) and reduce membrane permeability, unlike the target compound’s compact acetyl(methyl) group .
Metabolic Stability: Methylation of the nitrogen in the target compound may hinder enzymatic degradation compared to unsubstituted amines (e.g., 2-Amino-2-ethylbutanoic acid) .
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